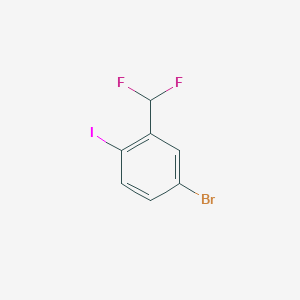

4-Bromo-2-(difluoromethyl)-1-iodobenzene

CAS No.:

Cat. No.: VC13747521

Molecular Formula: C7H4BrF2I

Molecular Weight: 332.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrF2I |

|---|---|

| Molecular Weight | 332.91 g/mol |

| IUPAC Name | 4-bromo-2-(difluoromethyl)-1-iodobenzene |

| Standard InChI | InChI=1S/C7H4BrF2I/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H |

| Standard InChI Key | DUKMYJFSDKBNQE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(F)F)I |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(F)F)I |

Introduction

Identification and Structural Properties

Chemical Identity

-

IUPAC Name: 4-Bromo-2-(difluoromethyl)-1-iodobenzene

-

Molecular Formula: C₇H₄BrF₂I

Structural Features

The benzene ring is substituted with three distinct functional groups:

-

Bromine (4-position): Enhances electrophilic substitution reactivity.

-

Iodine (1-position): Facilitates cross-coupling reactions due to lower bond dissociation energy compared to bromine.

-

Difluoromethyl (2-position): Introduces steric and electronic effects, acting as a hydrogen-bond donor .

Physical and Chemical Properties

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via sequential halogenation and difluoromethylation:

-

Bromination: A benzene derivative undergoes electrophilic substitution using N-bromosuccinimide (NBS) in anhydrous dichloroethane.

-

Iodination: Iodine monochloride (ICl) introduces iodine at the 1-position under catalytic conditions.

-

Difluoromethylation: Difluoromethyl groups are added via radical reactions or nucleophilic substitution .

Key Challenges:

-

Competing halogenation at adjacent positions requires precise stoichiometry (1.1 equiv NBS).

-

Protection of the difluoromethyl group during iodination prevents undesired side reactions .

Industrial Methods

Large-scale production employs continuous flow reactors to optimize yield (≥85%) and purity. Post-synthesis purification involves recrystallization from ethanol/water mixtures or preparative HPLC .

Applications in Organic Synthesis

Cross-Coupling Reactions

-

Ullmann Coupling: Copper catalysts (CuI/1,10-phenanthroline) facilitate C–S bond formation at iodine under mild conditions (80°C, DMF).

Pharmaceutical Intermediates

The difluoromethyl group enhances metabolic stability in drug candidates. For example, derivatives of this compound are explored as kinase inhibitors in oncology .

Comparative Analysis with Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | Difluoromethoxy (-OCF₂H) vs. difluoromethyl (-CF₂H) | Higher electrophilicity at iodine |

| 1-Bromo-4-(difluoromethyl)-2-iodobenzene | Halogen positions reversed | Altered regioselectivity in coupling reactions |

| 4-Bromo-2-chloro-1-iodobenzene | Chlorine replaces difluoromethyl | Reduced steric hindrance |

Research Frontiers and Challenges

Mechanistic Studies

-

DFT Calculations: Predict regioselectivity in electrophilic substitutions by mapping electrostatic potentials.

-

Crystallography: Heavy atoms (Br, I) complicate X-ray diffraction; absorption corrections (SADABS) and high-resolution data (θ > 25°) are critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume